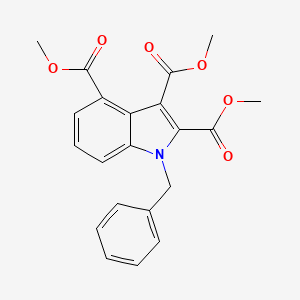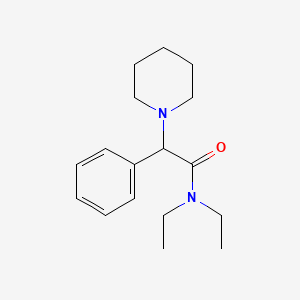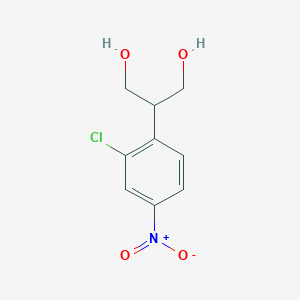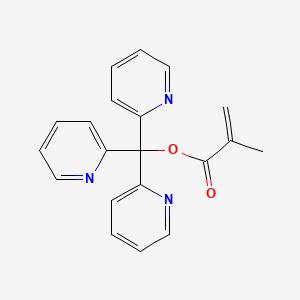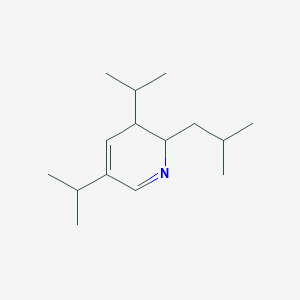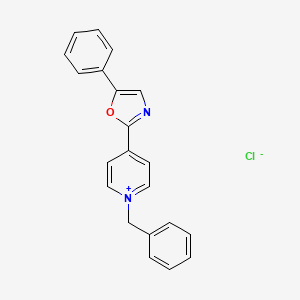
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride is a complex organic compound that features a pyridinium core substituted with a benzyl group and an oxazole ring
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols or nitriles with carboxylic acids under dehydrating conditions.
Pyridinium formation: The final step involves the quaternization of the pyridine ring with an alkylating agent, such as methyl iodide or benzyl chloride, to form the pyridinium salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the oxazole or pyridinium rings.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole positions, often using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Materials Science: Its properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in various biological assays to study cellular processes or interactions.
Wirkmechanismus
The mechanism by which 1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium and oxazole rings can participate in binding interactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride can be compared with similar compounds such as:
1-Benzyl-4-(5-phenyl-1,3-imidazol-2-yl)pyridin-1-ium chloride: Similar structure but with an imidazole ring instead of oxazole, leading to different chemical and biological properties.
1-Benzyl-4-(5-phenyl-1,3-thiazol-2-yl)pyridin-1-ium chloride: Contains a thiazole ring, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
92752-08-4 |
|---|---|
Molekularformel |
C21H17ClN2O |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
2-(1-benzylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;chloride |
InChI |
InChI=1S/C21H17N2O.ClH/c1-3-7-17(8-4-1)16-23-13-11-19(12-14-23)21-22-15-20(24-21)18-9-5-2-6-10-18;/h1-15H,16H2;1H/q+1;/p-1 |
InChI-Schlüssel |
YSXCJBBHKVSOSM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



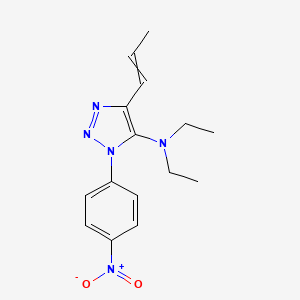
![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
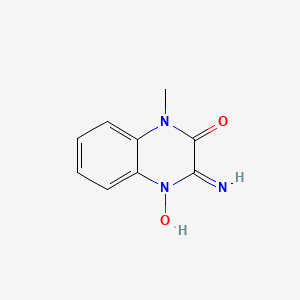
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
